Olinciguat is a novel compound classified as a soluble guanylate cyclase stimulator. It is primarily recognized for its role in increasing intracellular levels of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in various physiological processes, particularly in the cardiovascular system and hematopoiesis. Olinciguat has garnered attention for its potential therapeutic applications, especially in treating sickle cell disease and pulmonary arterial hypertension. In 2018, it received orphan drug status from the United States Food and Drug Administration for its use in treating sickle cell anemia.
Olinciguat belongs to a class of compounds known as soluble guanylate cyclase stimulators, which enhance the production of cGMP in response to nitric oxide. This mechanism is crucial for vasodilation and modulation of inflammatory processes. The compound is structurally related to other sGC stimulators but has been specifically designed to improve pharmacological efficacy and safety profiles in clinical applications.
The synthesis of Olinciguat involves several key steps that include the formation of a pyrazole ring through condensation reactions between appropriate aldehydes and hydrazines, followed by the construction of the pyrimidine moiety. Specific synthetic routes may vary, but they typically involve:
The detailed synthetic pathway can be found in various chemical literature sources, which provide insights into yield optimization and reaction conditions .
Olinciguat's molecular formula is CHNO, with a molecular weight of approximately 298.34 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of Olinciguat allows it to effectively bind to the active site of soluble guanylate cyclase, enhancing cGMP production upon nitric oxide binding .
Olinciguat undergoes specific chemical reactions that are essential for its function as an sGC stimulator. Key reactions include:
These reactions are crucial for understanding how Olinciguat exerts its therapeutic effects in conditions like sickle cell disease .
Olinciguat's mechanism of action primarily revolves around its ability to stimulate soluble guanylate cyclase, leading to increased cGMP levels within cells. This process involves:
Olinciguat has significant potential applications in several areas:
The ongoing clinical trials further explore its efficacy and safety profiles across different patient populations .
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway serves as a fundamental signaling axis regulating vascular tone, cellular proliferation, inflammation, and fibrosis. Under physiological conditions, endothelial-derived NO diffuses into vascular smooth muscle cells, binding to the heme moiety of sGC. This interaction triggers a conformational change, activating sGC to convert GTP into cGMP—a potent second messenger that activates protein kinase G (PKG) to induce vasodilation and maintain vascular homeostasis [1] [2].
Pathological states disrupt this pathway through multiple mechanisms. In sickle cell disease (SCD), chronic hemolysis releases hemoglobin and arginase, which scavenge NO and deplete its precursor L-arginine, respectively. This "NO insufficiency" reduces sGC activation, contributing to vasoconstriction, endothelial activation, and leukocyte adhesion [3] [4]. Similarly, pulmonary arterial hypertension (PAH) features oxidative stress that oxidizes sGC’s heme iron (converting Fe²⁺ to Fe³⁺), rendering it NO-insensitive. Concurrently, reduced sGC expression and impaired heterodimerization further diminish cGMP production, promoting pulmonary vasoconstriction and vascular remodeling [8]. Metabolic disorders like diabetic nephropathy exhibit impaired NO synthesis and heightened inflammation, reducing sGC activity and accelerating renal dysfunction [1].
Pharmacological agents targeting sGC fall into two distinct classes based on their mechanisms and molecular targets:
Table 1: Comparative Pharmacology of sGC Stimulators vs. Activators
Property | sGC Stimulators (e.g., Olinciguat) | sGC Activators (e.g., Cinaciguat) |
---|---|---|
Target Form | Reduced, heme-containing sGC (Fe²⁺) | Oxidized/heme-free sGC (Fe³⁺/apo) |
NO Dependence | Synergistic with endogenous NO | NO-independent |
Mechanism | Allosteric enhancement of NO sensitivity | Replacement of lost heme |
Therapeutic Context | Chronic NO deficiency (e.g., SCD) | Acute oxidative stress (e.g., HFrEF) |
Tissue Selectivity | Vascular and extravascular sites | Primarily vascular |
Stimulators like olinciguat bind to a distinct site on reduced, heme-containing sGC (Fe²⁺), amplifying its sensitivity to endogenous NO. This preserves physiological signaling dynamics by acting synergistically with basal NO levels without overwhelming the system. Preclinical studies confirm olinciguat’s balanced distribution to vascular and extravascular tissues (e.g., kidneys, lungs), enabling multitissue effects [1] [4]. In contrast, activators (e.g., cinaciguat) target oxidized or heme-free sGC (Fe³⁺/apo), replacing the heme group to restore catalytic activity independently of NO. This makes them suitable for acute oxidative environments but risks non-physiological cGMP surges [2] [5].
The ubiquitous expression of sGC in cardiovascular, renal, and inflammatory cells positions it as a strategic target for diseases with multifactorial pathogenesis. In SCD, olinciguat addresses three core pathologies:
In cardiorenal metabolic syndromes, olinciguat demonstrates pleiotropic benefits:
For cerebrovascular diseases like vascular cognitive impairment (VCI), sGC stimulators may counteract blood-brain barrier (BBB) disruption and white matter lesions by enhancing cerebral microvascular function and reducing neuroinflammation—though clinical evidence remains emerging [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: